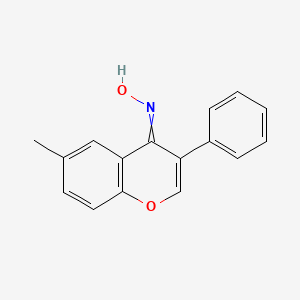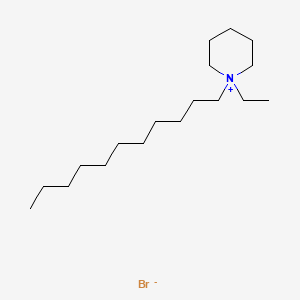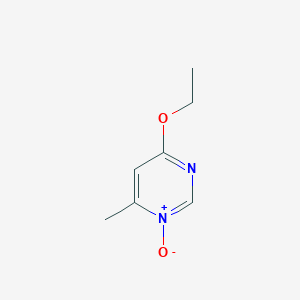![molecular formula C19H22ClNO4S2 B14608839 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate CAS No. 60896-37-9](/img/structure/B14608839.png)
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate is a chemical compound that belongs to the class of organothianthrenium salts. These compounds are characterized by the presence of a positively charged sulfur atom and a neutral sulfur atom. The unique structural characteristics and chemical behaviors of organothianthrenium salts make them attractive precursors for various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds .
Méthodes De Préparation
The synthesis of 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate typically involves the reaction of thianthrene with cyclohexylmethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial production methods for organothianthrenium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thianthrene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .
Applications De Recherche Scientifique
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in bioconjugation techniques to modify proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate involves its ability to undergo various chemical transformations, which can modify the structure and function of target molecules. The compound’s molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved in its action include covalent modification of target molecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate can be compared with other similar compounds, such as:
Vinyl thianthrenium tetrafluoroborate: This compound is used as a vinylating reagent and has unique properties and reactivity profiles.
5-Vinylthianthrenium tetrafluoroborate: Known for its use in cross-coupling reactions and as a versatile tool for further functionalization of substrates.
The uniqueness of this compound lies in its specific structural features and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
60896-37-9 |
|---|---|
Formule moléculaire |
C19H22ClNO4S2 |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)thianthren-5-ium-5-amine;perchlorate |
InChI |
InChI=1S/C19H22NS2.ClHO4/c1-2-8-15(9-3-1)14-20-22-18-12-6-4-10-16(18)21-17-11-5-7-13-19(17)22;2-1(3,4)5/h4-7,10-13,15,20H,1-3,8-9,14H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FCTULFHFFDOFEU-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)CN[S+]2C3=CC=CC=C3SC4=CC=CC=C42.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


